2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione is an organosilicon compound that features a phthalimide core with a trimethoxysilyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalimide with chloromethyltrimethoxysilane. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like toluene. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Condensation: Often catalyzed by acids or bases and conducted at elevated temperatures.
Substitution: Requires nucleophiles such as amines or thiols and is usually performed in organic solvents.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Substitution: Yields various substituted phthalimide derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which 2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione exerts its effects is through the hydrolysis and condensation of its trimethoxysilyl group. Upon hydrolysis, silanol groups are formed, which can further condense to create siloxane bonds. These reactions are crucial for its applications in surface modification and polymerization . The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces and the formation of cross-linked networks.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyloxy)ethyl methacrylate: Another organosilicon compound with similar hydrolysis and condensation properties.
1-Methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride: Used in similar applications as a surface modifier and catalyst.
Uniqueness
2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its phthalimide core, which imparts additional stability and functionality compared to other organosilicon compounds. This makes it particularly valuable in applications requiring robust and durable materials.
Properties
CAS No. |
268224-52-8 |
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Molecular Formula |
C12H15NO5Si |
Molecular Weight |
281.34 g/mol |
IUPAC Name |
2-(trimethoxysilylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H15NO5Si/c1-16-19(17-2,18-3)8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,8H2,1-3H3 |
InChI Key |
KOQSWAPWTCKSED-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CN1C(=O)C2=CC=CC=C2C1=O)(OC)OC |
Origin of Product |
United States |
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